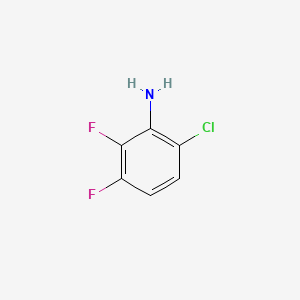![molecular formula C11H13ClFNOS B1433296 N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide CAS No. 1807885-06-8](/img/structure/B1433296.png)
N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide
Overview
Description
“N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide” is a chemical compound with the CAS Number: 1807885-06-8 . It has a molecular weight of 261.75 and its IUPAC name is N-[(E)-(3-chloro-4-fluorophenyl)methylidene]-2-methyl-2-propanesulfinamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClFNOS/c1-11(2,3)16(15)14-7-8-4-5-10(13)9(12)6-8/h4-7H,1-3H3/b14-7+ . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 261.75 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Antimicrobial Activity : A study by Ahsan et al. (2016) focused on synthesizing and analyzing the antimicrobial activities of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. This research highlighted that certain derivatives exhibited significant antibacterial and antifungal activities, indicating potential applications in antimicrobial therapies (Ahsan et al., 2016).
Mechanistic Insights in Chemical Reactions : Research by Hennum et al. (2014) explored the asymmetric nucleophilic 1,2-addition of (S)-N-benzylidene-2-methylpropane-2-sulfinamide with certain reagents, providing mechanistic insights that are crucial for understanding the reaction processes involved. This kind of research aids in the development of more efficient synthetic routes in organic chemistry (Hennum et al., 2014).
Synthesis of Enantiomerically Pure Compounds : Fernández‐Salas et al. (2014) discussed the synthesis of enantiomerically pure compounds through radical alkylation reaction of sulfinimines, including derivatives of N-(benzylidene)-2-methylpropane-2-sulfinamides. This research is significant for producing enantiomerically pure compounds, which have wide applications in pharmaceuticals and material science (Fernández‐Salas et al., 2014).
Chiral Separation Techniques : Zeng et al. (2018) conducted a study on the enantioseparation of chiral sulfinamide derivatives, providing important insights into the methods for chiral separation in pharmaceuticals. The research emphasized the effectiveness of certain chiral stationary phases in resolving these compounds (Zeng et al., 2018).
Spectroscopic and Molecular Docking Studies : In 2019, Chandralekha et al. examined a related compound, N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, through spectroscopic methods and molecular docking. This research aimed to understand the molecular interactions and potential biological activity, particularly in relation to prostate cancer proteins (Chandralekha et al., 2019).
Radioprotective Activity : A study by Vasil'eva and Rozhkov (1992) investigated the radioprotective activity of certain fluorine-containing amides with sulfinamide groups. This research provides insights into the development of radioprotective agents for use in medical and industrial applications (Vasil'eva & Rozhkov, 1992).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been known to target various proteins and enzymes involved in cellular processes .
Mode of Action
It’s known that such compounds often interact with their targets by binding to active sites, thereby modulating their activity .
Biochemical Pathways
Compounds of similar structure have been known to influence various biochemical pathways, leading to downstream effects such as cell growth inhibition or activation of apoptosis .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to exert effects such as inhibition of cell growth or induction of cell death .
Action Environment
Factors such as temperature, ph, and presence of other molecules can significantly impact the action of such compounds .
Properties
IUPAC Name |
(NE)-N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNOS/c1-11(2,3)16(15)14-7-8-4-5-10(13)9(12)6-8/h4-7H,1-3H3/b14-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDLTDKMESOPIZ-VGOFMYFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/C1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate](/img/structure/B1433213.png)
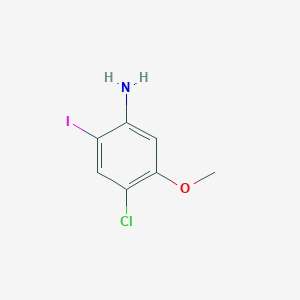
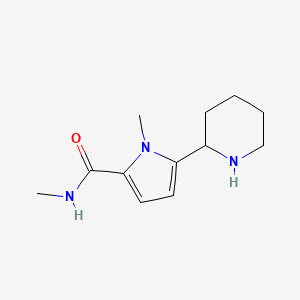


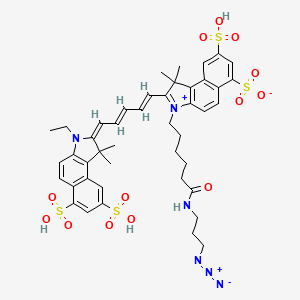
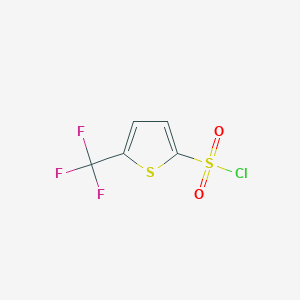

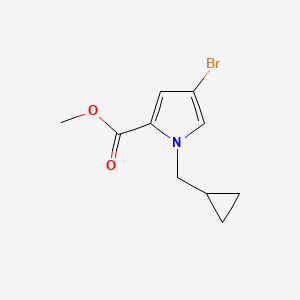

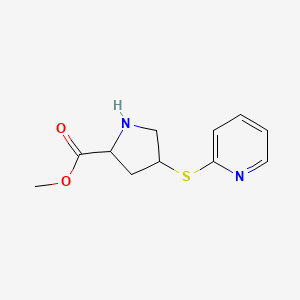
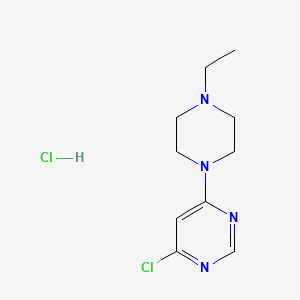
![[1-(3-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B1433235.png)
